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DL-PHENYLALANINE (RING-13C6)

Cat. No.: B1579796
M. Wt: 171.1
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of Phenylalanine Isotope Tracer Applications

The use of isotopic tracers to study phenylalanine metabolism has a rich history. Early studies before 1940 provided circumstantial evidence for the conversion of phenylalanine to tyrosine. nih.govresearchgate.net A pivotal moment came in 1940 when Moss and Schoenheimer used a deuterated phenylalanine tracer in rats to definitively prove this metabolic link. nih.govresearchgate.net The advent of carbon-14 (B1195169) (¹⁴C), a radioactive isotope, further propelled research into protein synthesis and metabolism. aacrjournals.org However, it wasn't until the 1970s and 1980s that the kinetics of phenylalanine and tyrosine were measured in humans. researchgate.net The development of stable isotope tracers, such as those labeled with deuterium (B1214612) (²H) and carbon-13 (¹³C), marked a significant evolution, allowing for safer and more detailed investigations in humans. nih.gov These advancements have enabled researchers to study whole-body protein breakdown, phenylalanine oxidation, and the intricacies of its conversion to tyrosine with greater precision. nih.gov

Scope and Research Imperatives for DL-PHENYLALANINE (RING-13C6)

The application of DL-Phenylalanine (RING-13C6) spans a wide array of research areas. A primary focus is on understanding protein synthesis and turnover. nih.govresearchgate.net By introducing this labeled amino acid, scientists can track its incorporation into newly synthesized proteins, providing a measure of protein synthesis rates in various tissues. nih.govnih.gov This is particularly valuable in studying conditions that affect protein metabolism, such as cancer and metabolic disorders. nih.gov

Another critical area of research is the investigation of inborn errors of metabolism, most notably phenylketonuria (PKU). ubc.canih.gov PKU is characterized by a deficiency in the enzyme that converts phenylalanine to tyrosine. nih.govmdpi.com Using labeled phenylalanine, researchers can assess the degree of this metabolic block and evaluate the effectiveness of treatments. ubc.canih.gov

Furthermore, DL-Phenylalanine (RING-13C6) is instrumental in metabolomics studies, where it helps to elucidate complex metabolic pathways and fluxes. silantes.comnih.gov Its use in conjunction with advanced analytical techniques like mass spectrometry imaging allows for the spatiotemporal tracking of phenylalanine and its metabolites within tissues, offering unprecedented insights into local metabolic activity. nih.govacu.edu.au

Future research imperatives include refining analytical methods to enhance the detection and quantification of labeled compounds, particularly at low concentrations. lcms.cziaea.orgnih.gov There is also a continued need to apply these tracer techniques to a broader range of physiological and pathological conditions to further unravel the complexities of human metabolism.

Properties

Molecular Weight

171.1

Purity

98%

Origin of Product

United States

Synthesis and Advanced Isotopic Labeling Strategies of Dl Phenylalanine Ring 13c6

Chemical Synthesis Methodologies for Ring-Specific ¹³C Labeling

The de novo chemical synthesis of DL-Phenylalanine with a ¹³C-labeled aromatic ring is a multi-step process that demands precise control over precursors and reaction conditions to achieve high isotopic enrichment and chemical purity.

The foundational step in the synthesis of ring-labeled phenylalanine is the selection of an appropriate ¹³C-enriched precursor. A common and effective starting material is [¹³C₆]-benzene, which can be derivatized to introduce the necessary functional groups for amino acid synthesis. One key intermediate is [¹³C₆]-benzaldehyde, which can be prepared from the labeled benzene (B151609). deepdyve.com Another crucial precursor is [¹³C₆]-cinnamic acid, which can be synthesized through the Knoevenagel condensation of [¹³C₆]-benzaldehyde with malonic acid. This reaction, when conducted under acidic conditions at elevated temperatures, can yield [¹³C₆]-cinnamic acid with an isotopic incorporation exceeding 95%.

The choice of precursor is critical as it dictates the subsequent synthetic route and the efficiency of ¹³C incorporation. For instance, α-ketoacids, such as phenylpyruvate, serve as effective metabolic precursors for phenylalanine labeling in biological systems. rsc.orgresearchgate.net Synthetic routes have been developed to produce these α-ketoacid precursors with specific ¹³C and deuterium (B1214612) labeling patterns. rsc.org

Table 1: Key Precursors for DL-Phenylalanine (RING-13C6) Synthesis

Precursor Synthetic Utility
[¹³C₆]-Benzene Fundamental starting material for building the labeled aromatic ring.
[¹³C₆]-Benzaldehyde A versatile intermediate for various synthetic pathways, including the Strecker synthesis. deepdyve.com
[¹³C₆]-Cinnamic Acid Used in enzymatic synthesis and can be prepared from [¹³C₆]-benzaldehyde.

Several synthetic strategies can be employed to construct the full amino acid from the labeled aromatic precursors.

One established method is the Strecker synthesis . This three-component reaction involves treating [¹³C₆]-benzaldehyde with ammonium (B1175870) chloride and sodium cyanide to form an intermediate aminonitrile. Subsequent acidic hydrolysis of the aminonitrile yields the racemic mixture of DL-phenylalanine (RING-13C6). A significant consideration in this pathway is the need for rigorous purification of all intermediates to prevent contamination with ¹²C.

Another pathway involves the electrocyclic ring-closure of a 1,6-disubstituted hexatriene system. This method allows for the in situ aromatization to form a labeled ethyl benzoate (B1203000) or benzonitrile, which can then be converted to the corresponding labeled L-phenylalanine. deepdyve.com

The Diels-Alder reaction has also been explored as a potential pathway for forming benzene rings from smaller, labeled fragments, although this can sometimes lead to random incorporation of ¹³C atoms. nih.govrsc.org The reaction of a furan (B31954) ring with a double bond from a ring-opened intermediate has been proposed as a mechanism for forming benzofuran (B130515) structures, which are related to the benzene ring of phenylalanine. nih.govrsc.org

Most chemical syntheses, like the Strecker synthesis, naturally produce a racemic mixture of D- and L-phenylalanine. Achieving stereochemical control to obtain a specific enantiomer, or to resolve the racemic mixture, is a critical aspect of the synthesis.

One approach to achieve stereocontrol is through asymmetric synthesis . The use of chiral phase-transfer catalysts, such as cinchona alkaloid quaternary ammonium salts, can facilitate the asymmetric α-alkylation of a glycine (B1666218) Schiff base to produce unnatural phenylalanine derivatives with predictable stereochemistry. nih.gov For instance, a cinchonine-type catalyst can lead to (R)-α-amino acid derivatives, while a cinchonidine-type catalyst can yield the (S)-enantiomers. nih.gov

Another method involves the use of chiral auxiliaries . For example, Oppolzer's acyl sultams have been used in the electrophilic amination for the stereoselective synthesis of stable isotope-labeled L-α-amino acids. deepdyve.com

For racemic mixtures obtained from methods like the Strecker synthesis, enzymatic resolution is a common strategy. L-specific acylases, such as the one from Aspergillus oryzae, can be used to selectively hydrolyze the N-acetylated L-amino acid from a racemic mixture, allowing for the separation of the L- and D-enantiomers with high enantiomeric excess (>98% ee).

Enzymatic and Biotechnological Routes to ¹³C-Ring Labeled Phenylalanine

Enzymatic and biotechnological methods offer highly specific and efficient alternatives to purely chemical synthesis for producing isotopically labeled amino acids. These methods often result in high yields and produce the natural L-configuration of the amino acid. scispace.com

A key enzyme in this process is phenylalanine ammonia-lyase (PAL) , which catalyzes the reversible amination of trans-cinnamic acid to L-phenylalanine. d-nb.info By using [¹³C₆]-cinnamic acid as the substrate, this enzyme can produce L-phenylalanine (RING-13C6) with high isotopic and enantiomeric purity. This chemo-enzymatic approach combines the precision of enzymatic catalysis with the flexibility of chemical synthesis for the precursor. d-nb.infonih.gov

Biotechnological production using microorganisms is another powerful strategy. Strains of bacteria, such as Brevibacterium methylicum, which are known producers of L-phenylalanine, can be cultured in media containing ¹³C-labeled carbon sources. scispace.commedicalbiophysics.bg For example, using [2-¹³C]-glycerol as the sole carbon source can lead to the bacterial production of phenylalanine with ¹³C incorporation at specific positions. nih.gov While this specific example doesn't produce the fully ring-labeled compound, the principle can be adapted. To achieve ring-labeling, precursors like ¹³C-labeled shikimic acid can be utilized, often in conjunction with auxotrophic bacterial strains to improve incorporation efficiency. nih.gov

The use of late metabolic precursors, such as isotopically labeled α-ketoacids, in cell-based overexpression systems is another effective technique that can lead to high levels of label incorporation without significant isotopic scrambling. researchgate.netnih.gov

Table 2: Comparison of Synthesis Routes for L-Phenylalanine (ring-¹³C₆)

Method Isotopic Purity (%) Enantiomeric Excess (%) Typical Yield (%)
Enzymatic (PAL) >99 >99 High
Chemical (e.g., Strecker) followed by enzymatic resolution >98 >98 Moderate-High

Isotopic Purity and Regiospecificity Considerations in Synthesis

Achieving high isotopic purity and ensuring the regiospecificity of the label are paramount for the successful application of DL-Phenylalanine (RING-13C6).

Isotopic purity refers to the percentage of molecules that contain the desired ¹³C isotopes at all six positions of the benzene ring. Contamination with ¹²C can arise from impurities in the starting materials or from reagents used during the synthesis. Therefore, rigorous purification of all intermediates is essential. The isotopic enrichment is typically determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medicalbiophysics.bgnih.gov For commercially available labeled phenylalanine, isotopic purities of 98-99 atom % ¹³C are often reported. sigmaaldrich.comisotope.comisotope.com

Regiospecificity is the precise placement of the isotopic labels. For DL-Phenylalanine (RING-13C6), the goal is to have ¹³C at all six carbons of the aromatic ring and nowhere else in the molecule unless desired. Chemical synthesis from a [¹³C₆]-labeled aromatic precursor generally ensures high regiospecificity for the ring. deepdyve.com However, in some biosynthetic approaches using simple ¹³C-labeled carbon sources like glucose or glycerol, there can be "scrambling" of the isotope to other positions within the phenylalanine molecule or to other amino acids. nih.govresearchgate.net The use of late-stage metabolic precursors or specific auxotrophic strains can help to minimize this scrambling and maintain high regiospecificity. nih.govd-nb.info

Production of Stereo-Array Isotope Labeled (SAIL) Phenylalanine for Advanced Studies

For advanced applications, particularly in protein NMR spectroscopy, more sophisticated labeling patterns are required. Stereo-Array Isotope Labeling (SAIL) is a technique that involves the stereospecific and regiospecific labeling of proteins with stable isotopes (²H, ¹³C, ¹⁵N) to simplify NMR spectra and enhance sensitivity. uni-frankfurt.de

The synthesis of SAIL amino acids, including phenylalanine, is a complex process that combines chemical and enzymatic methods. researchgate.net These custom-synthesized amino acids are then used in cell-free protein expression systems. researchgate.net For phenylalanine, various SAIL patterns have been developed, such as ε- and ζ-SAIL Phe, and more recently, δ-SAIL Phe. nih.govresearchgate.net Each of these SAIL-Phe variants has ¹³C and ¹H at specific, isolated positions on the aromatic ring, which helps to overcome issues of signal overlap and complex spin couplings that are common with uniformly labeled samples. nih.govresearchgate.net

The use of different SAIL-Phe and SAIL-Tyr isotopologues in combination can provide complementary Nuclear Overhauser Effect (NOE) constraints, leading to more accurate protein structure determination. nih.gov The development of SAIL and other site-specific labeling strategies has significantly expanded the capabilities of NMR for studying the structure and dynamics of large proteins and complex biological systems. nih.govuni-frankfurt.descispace.com

Advanced Analytical Methodologies for Dl Phenylalanine Ring 13c6 and Its Metabolites

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry-based methods are central to the study of DL-Phenylalanine (RING-13C6) metabolism. These techniques allow for the direct observation and quantification of the incorporation of the 13C-labeled tracer into proteins and other metabolites. The choice of MS platform depends on the specific requirements of the study, such as sample size, required precision, and the level of isotopic enrichment. Modern tandem mass spectrometers (MS/MS), including triple-quadrupole and high-resolution instruments, offer enhanced selectivity and sensitivity over single quadrupole instruments, approaching the performance of isotope ratio mass spectrometry (IRMS), which is traditionally considered a benchmark for isotope tracer studies. nih.govnih.gov

Different MS platforms have been compared for their effectiveness in measuring L-[ring-13C6]phenylalanine enrichment in muscle protein. These comparisons typically evaluate techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) against the benchmark Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS). nih.govresearchgate.net Such studies are crucial for establishing robust methodologies for quantifying protein synthesis rates and metabolic flux.

LC-MS, and particularly LC-MS/MS, has emerged as a highly suitable technique for the precise measurement of L-[ring-13C6]phenylalanine tracer enrichment, especially in samples with low protein concentration or limited availability. nih.gov This method offers several advantages, including minimal sample preparation, often requiring only a single derivatization step, and shorter analysis times compared to GC-MS based approaches. nih.gov For instance, an LC-MS/MS method can have a run time of just 7 minutes, significantly faster than the 14 minutes required for a typical GC-MS run. nih.gov Furthermore, LC-MS/MS requires the least amount of sample for analysis while providing a high signal-to-noise ratio for the target ion, making it ideal for studies involving small biological samples, such as those obtained from individual protein spots separated by gel electrophoresis. nih.gov

High-resolution mass spectrometry (HRMS), utilizing instruments like the Orbitrap, provides exceptional mass accuracy, which is critical for distinguishing the 13C-labeled analyte from isobaric interferences in complex biological matrices. In the analysis of [ring-13C6]-phenylalanine, HRMS can be used in a targeted MS/MS mode. The m+6 precursor ion, corresponding to phenylalanine with all six ring carbons replaced by 13C, appears at an m/z of 228.17.

Upon fragmentation, a characteristic m+6 product ion is generated at m/z 126.1008. By using a very narrow mass extraction window (e.g., 5 parts per million, ppm), the signal from the labeled compound can be cleanly extracted from the background noise. This high resolution is a significant advantage over lower-resolution instruments like triple quadrupoles, where a wider extraction window (e.g., 500 ppm) can obscure the signal of a low-abundance analyte due to interference from other species with similar masses. This capability allows for reliable enrichment measurements even when the concentration of the labeled tracer is very low.

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and selective method used on triple-quadrupole mass spectrometers for quantifying specific molecules. In an MRM experiment, the first quadrupole is set to select the precursor ion (the molecule of interest), which is then fragmented in the collision cell. The third quadrupole is set to select a specific fragment ion. This precursor-to-product ion transition is a highly specific signature of the target analyte.

For the analysis of DL-Phenylalanine (RING-13C6), specific MRM transitions are monitored for both the labeled compound and its unlabeled counterpart, which serves as an internal standard. This approach allows for very precise quantification. researchgate.net The selection of optimal MRM transitions is crucial for method performance. nih.gov

MRM Transitions for Phenylalanine and DL-Phenylalanine (RING-13C6)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Phenylalanine (Unlabeled)166.2120.2 researchgate.net
Phenylalanine-ring-13C6172.2126.2 researchgate.net

This table outlines the specific mass-to-charge ratios for precursor and product ions used in MRM-based quantification.

A primary goal of using DL-Phenylalanine (RING-13C6) is to quantify its incorporation into proteins, which reflects the rate of protein synthesis. This is expressed as Molar Percent Excess (MPE), a measure of the abundance of the isotope-labeled amino acid above its natural background level. The precision of MPE measurement is a critical factor in the comparison of different analytical platforms. Studies have shown that LC-MS/MS can match the precision of GC/C/IRMS for measuring low enrichments of L-[ring-13C6]-phenylalanine. nih.gov

Comparison of Mass Spectrometry Techniques for L-[ring-13C6]Phenylalanine Enrichment Analysis
TechniqueIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Required Sample Size (µg)Reference
LC/MS/MS1.7%3.2%0.8 researchgate.net
GC/MS/MS6.3%10.2%3.0 researchgate.net
GC/MS13.5%25.0%3.0 researchgate.net
GC/C/IRMS13.0%9.2%8.0 researchgate.net

This table compares the precision (Coefficient of Variation, CV) and sample size requirements for various MS techniques used to measure isotope enrichment. Lower CV% indicates higher precision. Data is based on samples with isotope enrichment ranging from 0.0091 to 0.1312 MPE. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for measuring isotope enrichment. Before analysis, amino acids must be chemically modified through derivatization to make them volatile. While effective, comparative studies have shown that for the measurement of L-[ring-13C6]phenylalanine enrichment in muscle protein, GC-MS and GC-MS/MS may offer lower precision compared to modern LC-MS/MS systems. nih.govresearchgate.net For example, the coefficient of determination (R²) when compared against the gold-standard GC/C/IRMS was 0.9217 for GC/MS, whereas LC/MS/MS achieved an R² of 0.9962, indicating a better correlation. nih.gov Despite this, GC-MS remains a valuable tool in metabolic tracing due to its high chromatographic resolution and extensive, well-established libraries for compound identification.

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. This provides crucial spatiotemporal information that is lost in studies using homogenized tissues. Matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry imaging (MALDI-FTICR-MSI) has been used to study the kinetics of L-[ring-13C6]-Phenylalanine (13C6-Phe) and its primary metabolite, L-[ring-13C6]-Tyrosine (13C6-Tyr), in non-small cell lung carcinoma tissue. nih.gov

This approach revealed that the distribution of these labeled amino acids is not uniform within a tumor. nih.gov Higher abundances of both 13C6-Phe and 13C6-Tyr were observed in viable tumor regions compared to non-viable or necrotic regions. nih.gov The kinetics of the tracer and its metabolite could also be tracked over time directly in the tissue.

Relative Abundance of 13C6-Phe and 13C6-Tyr in Tumor Tissue Over Time (MSI Data)
Time After Injection13C6-Phe Abundance Trend13C6-Tyr Abundance TrendReference
10 minHighest abundance detectedIncreasing nih.gov
30 minDecreasingPeak abundance detected nih.gov
60 minProgressively decreasingDecreasing nih.gov

This table summarizes the dynamic changes in the abundance of the labeled phenylalanine and its metabolite tyrosine within tumor tissue as measured by MSI. The delayed peak of 13C6-Tyr reflects the time required for the metabolic conversion from phenylalanine. nih.gov

Mass Spectrometry Imaging (MSI) for Spatiotemporal Distribution Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical tool that provides detailed information about the structure, dynamics, and environment of molecules. For 13C-labeled compounds like DL-Phenylalanine (RING-13C6), NMR offers unique insights.

Solution-state NMR is used to determine the three-dimensional structure and study the dynamics of molecules in solution. For proteins, the incorporation of 13C-labeled amino acids like phenylalanine is crucial for resolving complex spectra and obtaining structural restraints. The 13C nucleus provides an additional handle for various NMR experiments that elucidate molecular structure and motion.

Solid-state NMR is indispensable for studying the structure of non-crystalline and insoluble proteins, such as membrane proteins and protein aggregates. meihonglab.com The use of 13C-labeled phenylalanine in solid-state NMR studies helps in resonance assignment and the measurement of structural constraints. illinois.edunih.govfigshare.com By selectively labeling specific amino acids like phenylalanine, the complexity of the spectra is reduced, which simplifies analysis and allows for the determination of internuclear distances and torsion angles that define the protein's three-dimensional structure. meihonglab.com

The 13C chemical shift of an amino acid residue in a protein is highly sensitive to its local conformation. nih.gov For phenylalanine, the chemical shifts of the ring carbons can provide valuable information about the protein's secondary and tertiary structure. illinois.edunih.govfigshare.com Quantum chemical investigations have shown that electrostatic field effects play a dominant role in determining the 13Cγ chemical shifts in phenylalanine and tyrosine residues. illinois.edunih.govfigshare.com There is a linear relationship between the computed Cγ atomic charges and the observed chemical shifts. illinois.edunih.govfigshare.com This sensitivity of 13C chemical shifts to the local electronic environment allows them to be used as constraints in protein structure calculation and validation. nih.gov

Phenylalanine Carbon AtomTypical Chemical Shift Range (ppm) in Proteins
50 - 65
35 - 45
Cγ (ring)125 - 140
Cδ (ring)128 - 132
Cε (ring)128 - 132
Cζ (ring)126 - 130

Note: The exact chemical shifts are dependent on the local protein environment.

Stereo-Array Isotope Labeling (SAIL) is an advanced isotopic labeling strategy that involves stereospecific and regiospecific labeling of proteins with stable isotopes like 2H, 13C, and 15N. uni-frankfurt.denih.gov For phenylalanine, SAIL can be used to create specific labeling patterns in the aromatic ring and the side chain. This technique is particularly effective for studying large proteins by NMR. osaka-u.ac.jp

The key advantages of SAIL include:

Spectral Simplification: By replacing most protons with deuterium (B1214612), the number of signals in the NMR spectrum is significantly reduced, which alleviates problems with signal overlap. uni-frankfurt.denih.gov

Sharpened Lines: The reduction in proton density leads to narrower line widths and improved spectral resolution. uni-frankfurt.denih.gov

Enhanced Sensitivity: Certain NMR experiments, like TROSY (Transverse Relaxation-Optimized Spectroscopy), benefit from the specific isotope labeling patterns of SAIL, leading to enhanced sensitivity for large biomolecules. osaka-u.ac.jp

SAIL-labeled phenylalanine has been shown to be effective in observing well-resolved aromatic and aliphatic signals in large proteins, which is crucial for determining their high-resolution solution structures and for dynamic analysis. osaka-u.ac.jp

Breath Test Methodologies for Metabolic Rate Assessment in Research Models

The ¹³C-Phenylalanine Breath Test (¹³C-PBT) is a non-invasive method used in research models to quantitatively assess in vivo substrate oxidation and metabolic rates. nih.gov This technique relies on the administration of phenylalanine labeled with the stable isotope carbon-13 (¹³C). The subsequent measurement of ¹³CO₂ in exhaled breath provides a dynamic reflection of the body's capacity to metabolize this essential amino acid. nih.govmetsol.com

The core principle of the test centers on the hepatic metabolism of phenylalanine. nih.gov Following administration, ¹³C-labeled phenylalanine is primarily metabolized in the liver by the enzyme phenylalanine hydroxylase (PAH), which converts it to tyrosine. nih.govnih.gov Subsequent catabolic steps in the metabolic pathway lead to the cleavage of the carboxyl group, releasing the labeled carbon atom as ¹³CO₂. nih.gov This ¹³CO₂ diffuses into the bloodstream, is transported to the lungs, and is then expelled in the breath. The rate of ¹³CO₂ exhalation is, therefore, directly proportional to the rate of phenylalanine oxidation, offering a functional measure of the cytosolic enzymatic activity, particularly PAH, within the liver. nih.govmetsol.comnih.gov Reduced ¹³CO₂ exhalation is indicative of impaired phenylalanine oxidation and, by extension, compromised hepatocellular function. nih.gov

Research models, particularly those involving induced liver injury in rodents, have been instrumental in validating and exploring the utility of the ¹³C-PBT. These studies establish a direct correlation between the breath test results and the underlying physiological state of the liver.

In a study utilizing a rat model of chronic liver injury induced by carbon tetrachloride (CCl₄), the ¹³C-PBT was employed to assess hepatic function. The results demonstrated a significant decrease in ¹³CO₂ excretion in the cirrhotic rats compared to healthy controls. Crucially, these functional data from the breath test showed a strong correlation with the expression of phenylalanine hydroxylase (PHH) mRNA in the liver tissue. nih.gov However, the expression of tyrosine transaminase (TYT) mRNA, another enzyme in the metabolic pathway, did not change significantly, pinpointing PHH as the rate-limiting enzyme measured by the test. nih.gov

Table 1: Correlation between ¹³C-PBT Results and Phenylalanine Hydroxylase (PHH) mRNA Expression in a Rat Model of Chronic Liver Injury. nih.gov
ParameterControl Group (Mean ± SD)Cirrhotic Group (Mean ± SD)Correlation with PHH mRNA (r-value)
¹³C Cumulative Excretion at 60 min (%)5.88 ± 0.692.81 ± 0.510.811
PHH mRNA Expression (relative units)1.00 ± 0.230.38 ± 0.11N/A
TYT mRNA Expression (relative units)1.00 ± 0.281.07 ± 0.33-0.035

Further investigation in a model of acute liver injury, also induced by CCl₄ in rats, reinforced these findings. This research focused on the relationship between a specific breath test parameter, the ¹³C excretion rate constant (PheBT-k), and the total activity of the PAH enzyme in the liver. The study found that PheBT-k was significantly lower in rats with acute liver injury compared to controls. A high degree of correlation (r = 0.92) was established between the PheBT-k value and the total measured activity of hepatic PAH. nih.gov This demonstrates that the breath test provides a sensitive index that accurately reflects the functional capacity of this critical enzyme. nih.gov

Table 2: Correlation of ¹³C-PBT Parameter (PheBT-k) and Phenylalanine Hydroxylase (PAH) Activity in a Rat Model of Acute Liver Injury. nih.gov
GroupPheBT-k (Mean ± SD)Total Liver PAH Activity (nmol/min/liver) (Mean ± SD)
Control Rats0.019 ± 0.001312.4 ± 35.8
Acute Liver Injury Rats0.008 ± 0.003128.6 ± 63.8

These studies in animal models underscore the value of the ¹³C-Phenylalanine breath test as a powerful analytical tool in metabolic research. It allows for the dynamic, non-invasive assessment of hepatic metabolic function, specifically the activity of the phenylalanine hydroxylase enzyme, providing critical insights into the pathophysiology of liver diseases. nih.govnih.gov

Applications in Metabolic Research and Pathway Elucidation

Tracing Phenylalanine-Tyrosine Interconversion in Experimental Systems

One of the primary applications of DL-Phenylalanine (ring-13C6) is in monitoring the conversion of phenylalanine to tyrosine, a critical step in amino acid metabolism. nih.gov This conversion is the main catabolic fate for phenylalanine, and tracking the appearance of the ¹³C label in the tyrosine pool allows for direct measurement of this process. nih.govnih.gov

The conversion of phenylalanine to tyrosine is catalyzed by the enzyme phenylalanine hydroxylase (PAH). nih.gov The activity of this enzyme is a key regulatory point in phenylalanine homeostasis. By introducing L-[ring-¹³C₆]-Phenylalanine into a biological system, researchers can directly quantify PAH activity by measuring the rate of formation of L-[ring-¹³C₆]-Tyrosine. nih.gov This method provides a dynamic view of enzyme function in vivo.

In a notable study using a mouse xenograft model of non-small cell lung carcinoma, mass spectrometry imaging was employed to track the kinetics of L-[ring-¹³C₆]-Phenylalanine and its conversion to L-[ring-¹³C₆]-Tyrosine. nih.govnih.gov The results demonstrated that the appearance of labeled tyrosine was a direct consequence of the metabolic activity of PAH on the administered labeled phenylalanine. nih.gov This technique allows for the spatiotemporal mapping of PAH activity, revealing how metabolism can differ between distinct regions of tissue, such as viable and non-viable tumor areas. nih.govnih.gov

Quantifying the metabolic flux—the rate of turnover of molecules through a metabolic pathway—is crucial for understanding physiological and pathological states. Using L-[ring-¹³C₆]-Phenylalanine as a tracer in animal models enables the precise calculation of the flux from phenylalanine to tyrosine.

A study on non-small cell lung carcinoma xenografted mice provided detailed kinetic data on this conversion. nih.gov After a bolus injection of the tracer, the concentration of L-[ring-¹³C₆]-Phenylalanine peaked in the tumor tissue at 10 minutes and subsequently declined. nih.govnih.gov In contrast, the product, L-[ring-¹³C₆]-Tyrosine, showed a delayed peak, reaching its highest concentration at 30 minutes. nih.gov This temporal lag is indicative of the precursor-product relationship and allows for the calculation of the conversion rate. nih.govnih.gov

Time-Course of L-[ring-¹³C₆]-Phe and L-[ring-¹³C₆]-Tyr Enrichment in Tumor Tissue
Time PointL-[ring-¹³C₆]-Phenylalanine (¹³C₆-Phe)L-[ring-¹³C₆]-Tyrosine (¹³C₆-Tyr)
10 minutesPeak abundance detectedEnrichment lower than ¹³C₆-Phe
30 minutesAbundance decreasingPeak abundance detected
60 minutesAbundance continues to decreaseAbundance decreasing

This table summarizes the kinetic findings from a study in a mouse xenograft model, illustrating the precursor-product relationship between labeled phenylalanine and tyrosine. Data sourced from studies on non-small cell lung carcinoma. nih.govnih.gov

Elucidation of Aromatic Amino Acid Catabolic Pathways

Beyond the primary conversion to tyrosine, phenylalanine can enter alternative catabolic pathways, especially under conditions of metabolic stress or enzymatic deficiency. DL-Phenylalanine (ring-13C6) is instrumental in tracing the carbon skeleton of phenylalanine as it is processed into various downstream metabolites.

Under normal physiological conditions, the conversion of phenylalanine to tyrosine is the dominant metabolic route. However, if the phenylalanine hydroxylase enzyme is deficient, as seen in the genetic disorder phenylketonuria (PKU), phenylalanine is shunted into an alternative pathway. nih.govresearchgate.net In this pathway, it is transaminated to form phenylpyruvic acid. nih.gov The use of DL-Phenylalanine (ring-13C6) in experimental models of PKU would allow researchers to quantify the flux through this alternative route by tracking the incorporation of the ¹³C label into phenylpyruvic acid and its subsequent metabolites, such as phenylacetate (B1230308) and phenyllactate. youtube.com

Further down the catabolic pathway of tyrosine is the metabolite homogentisic acid. Tracing studies with DL-Phenylalanine (ring-13C6) can follow the labeled carbon ring from phenylalanine, through its conversion to tyrosine, and subsequently into homogentisic acid. This allows for the investigation of enzymes involved in tyrosine degradation, such as homogentisate (B1232598) 1,2-dioxygenase, which is deficient in the metabolic disorder alkaptonuria.

Phenylalanine is a precursor to a variety of important secondary metabolites. The ¹³C₆-labeled ring provides a stable marker to trace the incorporation of the phenylalanine backbone into these compounds.

Phenylethylamine: This trace amine and neuromodulator is synthesized in the body via the decarboxylation of phenylalanine by the enzyme aromatic amino acid decarboxylase. researchgate.net Studies using labeled L-phenylalanine have confirmed its role as a precursor for phenylethylamine biosynthesis in the brain. nih.gov By administering DL-Phenylalanine (ring-13C6), the rate of phenylethylamine synthesis can be quantified by measuring the appearance of the ¹³C₆-labeled product.

Melanin (B1238610): The pigment melanin is synthesized from tyrosine. nih.gov Since phenylalanine is the direct precursor to tyrosine, melanocytes can utilize phenylalanine to generate their own tyrosine pools for melanin synthesis. nih.gov Therefore, DL-Phenylalanine (ring-13C6) can be used to trace the entire pathway from the essential amino acid to the final pigment. The ¹³C₆-labeled ring is incorporated first into tyrosine and subsequently into melanin precursors like L-DOPA, allowing for the measurement of de novo melanin synthesis. nih.govnih.gov

Isotopic Flux Analysis in Intermediary Metabolism

Isotopic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a complex, interconnected network. mdpi.com DL-Phenylalanine (ring-13C6) is an excellent tracer for this type of analysis because the six ¹³C atoms on the aromatic ring create a distinct mass shift that is easily detectable by mass spectrometry and are not lost during the primary steps of catabolism. nih.gov

When DL-Phenylalanine (ring-13C6) is introduced into a system, the labeled carbon atoms can be tracked as they are incorporated into a wide range of molecules. This allows researchers to map and quantify fluxes not only through the direct pathways of phenylalanine metabolism but also through interconnected pathways of central carbon metabolism. For example, the breakdown of the aromatic ring in later stages of tyrosine catabolism can lead to the formation of fumarate (B1241708) and acetoacetate. The ¹³C label can then be traced into intermediates of the Krebs cycle and other pathways, providing a comprehensive picture of cellular metabolism. This approach, often termed ¹³C-Metabolic Flux Analysis (¹³C-MFA), relies on measuring the isotopic labeling patterns in various metabolites to computationally determine intracellular fluxes. mdpi.com

Metabolomics Profiling and Compound Annotation using Isotopic Labeling

Isotopic labeling is a cornerstone of modern metabolomics, significantly enhancing the ability to identify and quantify metabolites within complex biological samples. DL-Phenylalanine (ring-13C6) is particularly useful in this context for tracing the extensive network of phenylalanine-derived secondary metabolites.

In untargeted metabolomics, the goal is to detect as many metabolites as possible in a sample. The use of a stable isotope tracer like 13C-labeled phenylalanine greatly aids in this discovery process. frontiersin.org When the tracer is introduced into a biological system, downstream metabolites derived from it will incorporate the 13C label. osti.gov In the mass spectrometry data, these labeled metabolites appear as distinct peaks with a higher mass-to-charge ratio (m/z) compared to their unlabeled counterparts, creating characteristic peak pairs. osti.gov This allows for the confident identification of metabolites that originate from the administered tracer, even if their chemical structures are initially unknown. This approach has been successfully used to identify hundreds of phenylalanine-derived compounds in plants. osti.govbiorxiv.org

A powerful strategy in metabolomics is to classify metabolites into subgroups based on their biochemical origin, creating what are known as submetabolomes. frontiersin.orgacs.org Isotopic labeling is an effective tool for this classification. By feeding a system with DL-Phenylalanine (ring-13C6), all metabolites that show incorporation of the 13C label can be categorized into the "phenylalanine-derived submetabolome". frontiersin.org This "divide-and-conquer" strategy simplifies complex metabolomics datasets and allows researchers to focus on specific metabolic pathways of interest. scholaris.ca This method provides high confidence in the annotation of metabolites belonging to a particular pathway. frontiersin.org

Isotope Labeling ApplicationDescriptionAdvantage
Untargeted Metabolite Detection Identifies all metabolites synthesized from the labeled precursor by searching for characteristic mass shifts in MS data. osti.govscience.govEnables the discovery of novel metabolites and expands knowledge of metabolic networks. osti.gov
Submetabolome Classification Groups all labeled metabolites into a specific submetabolome based on their common precursor. frontiersin.orgscholaris.caSimplifies data analysis and provides a focused view of specific metabolic pathways. acs.org

Plants produce a vast and diverse array of secondary metabolites, many of which are derived from phenylalanine via the phenylpropanoid pathway. 137.189.43researchgate.net Tracing experiments with DL-Phenylalanine (ring-13C6) are invaluable for mapping these complex pathways. frontiersin.org For example, this technique has been used in wheat to identify over 100 metabolites derived from phenylalanine, including many previously unknown compounds involved in the plant's defense response. metabolomicssociety.org Similarly, in maize, feeding with 13C-ring-labeled phenylalanine demonstrated that salicylic (B10762653) acid, a key plant defense hormone, can be synthesized from phenylalanine. biorxiv.org These studies showcase the power of isotopic labeling to biochemically validate genetic predictions and uncover novel metabolic routes in plants. biorxiv.org137.189.43

Investigation of Metabolic Reprogramming in Disease Models (e.g., cancer xenografts, PKU mouse models)

Stable isotope-labeled compounds are invaluable tools for tracing the fate of metabolites in vivo, providing a dynamic view of metabolic pathways that is not achievable with static metabolomic snapshots. DL-Phenylalanine (ring-13C6) serves as a powerful tracer in preclinical disease models, particularly in cancer and inherited metabolic disorders like Phenylketonuria (PKU). Its use allows researchers to elucidate how metabolic pathways are rewired in pathological states, offering insights into disease mechanisms and potential therapeutic targets.

Cancer Xenografts

Metabolic reprogramming is a hallmark of cancer, where tumor cells alter their metabolic pathways to support rapid proliferation and survival. Amino acid metabolism is frequently dysregulated in this process. The use of L-[ring-13C6]-Phenylalanine in human non-small cell lung carcinoma (NSCLC) xenografted mouse models has provided significant insights into tumor-specific phenylalanine metabolism.

In a key study, researchers used matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry imaging (MALDI-FTICR-MSI) to track the spatial and temporal distribution of the labeled tracer and its metabolites within the tumor tissue. Following injection of L-[ring-13C6]-Phenylalanine (¹³C₆-Phe), its uptake and subsequent conversion to L-[ring-13C6]-Tyrosine (¹³C₆-Tyr) by the enzyme phenylalanine hydroxylase were monitored at different time points.

The findings revealed a dynamic and heterogeneous metabolism within the tumor. The highest concentration of ¹³C₆-Phe was observed in the tumor tissue 10 minutes after injection, after which it progressively decreased. Conversely, the concentration of its metabolite, ¹³C₆-Tyr, showed a delayed increase, confirming in-situ conversion.

Crucially, the study highlighted significant differences in metabolic activity between different regions of the tumor. Both ¹³C₆-Phe and ¹³C₆-Tyr were found in higher abundances in viable tumor regions compared to non-viable, necrotic regions. This suggests that active phenylalanine metabolism is a feature of proliferating cancer cells. This method of tracing amino acid kinetics within the morphological context of a tumor opens new avenues for understanding the metabolic microenvironment of cancer.

Interactive Data Table: Spatiotemporal Distribution of ¹³C₆-Phenylalanine and ¹³C₆-Tyrosine in NSCLC Xenografts

Time PointAnalytePredominant LocationRelative Abundance TrendMetabolic Implication
10 min¹³C₆-PheViable Tumor RegionsPeak abundanceRapid uptake by metabolically active cancer cells.
30 min¹³C₆-PheViable Tumor RegionsDecreasingOngoing metabolism and incorporation into biomass.
60 min¹³C₆-PheViable Tumor RegionsFurther decreaseClearance and continued conversion to tyrosine.
10 min¹³C₆-TyrViable Tumor RegionsLow, but increasingInitial phase of Phe-to-Tyr conversion.
30 min¹³C₆-TyrViable Tumor RegionsIncreasingActive phenylalanine hydroxylase activity in tumor cells.
60 min¹³C₆-TyrViable Tumor RegionsPeak abundanceAccumulation of the de novo synthesized metabolite.

PKU Mouse Models

Phenylketonuria (PKU) is an inborn error of metabolism caused by a deficiency in the phenylalanine hydroxylase (PAH) enzyme, leading to a toxic buildup of phenylalanine in the body. The Pahenu2 mouse model is a well-established preclinical model that recapitulates the key features of human PKU, including hyperphenylalaninemia and associated neurological deficits.

Metabolomic studies on Pahenu2 mice have confirmed profound perturbations in multiple metabolic pathways in the cerebral cortex. As expected, the most significant changes are observed in the phenylalanine and tyrosine metabolic pathways. The concentration of phenylalanine is dramatically elevated in the brains of PKU mice compared to wild-type controls. This primary disruption leads to a cascade of secondary metabolic alterations.

While specific studies detailing the use of DL-Phenylalanine (ring-13C6) to trace metabolic reprogramming in Pahenu2 mice are not extensively documented in current literature, the application of such a tracer is a logical and critical next step for the field. By administering DL-Phenylalanine (ring-13C6) to these models, researchers could:

Quantify the flux through alternative phenylalanine catabolic pathways that become active in the absence of PAH activity.

Trace the accumulation of specific, labeled downstream metabolites, such as phenylpyruvic acid and phenyllactic acid, directly in affected tissues like the brain.

Elucidate the impact of high phenylalanine levels on other interconnected metabolic pathways, such as tryptophan and branched-chain amino acid metabolism, which are also known to be dysregulated in PKU.

Using a stable isotope tracer like DL-Phenylalanine (ring-13C6) would allow for a dynamic assessment of these metabolic shifts, providing a clearer picture of the pathophysiology of brain damage in PKU and enabling more precise evaluation of novel therapeutic strategies aimed at restoring metabolic balance.

Interactive Data Table: Documented Metabolic Perturbations in the Cerebral Cortex of Pahenu2 PKU Mice

Metabolic PathwayKey Metabolite(s)Observed Change in PKU MicePotential for ¹³C₆-Phe Tracing
Phenylalanine MetabolismPhenylalanine, Phenyllactic acidSignificantly IncreasedDirectly trace the fate of excess Phe into alternative catabolites.
Tyrosine MetabolismTyrosineSignificantly DecreasedConfirm the blockage of the primary Phe-to-Tyr conversion pathway.
Tryptophan MetabolismTryptophan, SerotoninDecreasedInvestigate the indirect effects of high Phe on the synthesis of key neurotransmitters.
Branched-Chain Amino AcidsValine, Leucine (B10760876), IsoleucineAlteredAssess competitive inhibition of transport and subsequent metabolic disruptions.
Energy MetabolismNADH/NAD+ ratioIncreasedExplore links between hyperphenylalaninemia and mitochondrial dysfunction.

Applications in Protein Dynamics, Synthesis, and Structural Biology

Measurement of Protein Synthesis Rates in Experimental Models

One of the primary applications of DL-Phenylalanine (ring-13C6) is the measurement of protein synthesis rates. By introducing this labeled amino acid into a biological system, scientists can quantify the rate at which it is incorporated into newly synthesized proteins.

In animal models, two principal methods are employed to measure protein synthesis in vivo using labeled amino acids like DL-Phenylalanine (ring-13C6): the constant infusion and the flooding dose techniques.

The constant infusion method involves administering the labeled tracer at a steady rate over several hours to achieve a stable isotopic enrichment in the precursor pool of free amino acids. nih.gov This technique is valuable for long-term studies of protein metabolism. For instance, a primed, constant infusion of L-[ring-¹³C6]-phenylalanine can be used to measure myofibrillar protein synthesis. researchgate.netresearchgate.net

The flooding dose technique, in contrast, involves injecting a large amount of the labeled amino acid to rapidly "flood" the body's free amino acid pools. nih.govbangor.ac.uk This approach minimizes the differences in isotopic enrichment between various compartments and is suitable for measuring acute changes in protein synthesis over short periods, often less than 30 minutes in small animals. nih.gov Studies in pigs have shown that an intraperitoneal injection of a flooding dose of L-[ring-2H5]phenylalanine is effective for measuring fractional protein synthesis in visceral organs. usda.gov While this method is advantageous for its speed, a primary concern is the potential for the large dose of the amino acid to alter the metabolic processes being studied. nih.gov

A comparison of both methods in rats using [3H]phenylalanine showed good agreement in the measured skeletal muscle protein fractional synthetic rate, suggesting that the flooding dose did not artificially stimulate protein synthesis in that context. nih.gov

DL-Phenylalanine (ring-13C6) is instrumental in determining the Fractional Synthesis Rate (FSR), which is the percentage of the protein pool that is newly synthesized within a given timeframe. The FSR is calculated using the precursor-product principle, which relates the enrichment of the labeled amino acid in the protein to the enrichment in the precursor pool (e.g., plasma or intracellular free amino acids). physiology.org

The standard equation for calculating FSR is: FSR (%/h) = (E_protein / E_precursor) * (1/t) * 100 Where E_protein is the change in protein-bound labeled amino acid enrichment, E_precursor is the average enrichment of the precursor pool, and t is the time of incorporation. researchgate.net

Research in humans has utilized L-[ring-13C6]phenylalanine to determine muscle protein FSR, with studies showing that the choice of tracer amino acid can influence the absolute rates measured. nih.govnih.govphysiology.org For example, FSR values derived from leucine (B10760876) tracers were found to be approximately 20% greater than those from phenylalanine tracers under both basal and fed conditions. nih.govphysiology.org

Table 1: Comparison of Muscle Protein Fractional Synthesis Rates (FSR) using Leucine and Phenylalanine Tracers in Older Adults
ConditionFSR with Leucine Tracer (%/h)FSR with Phenylalanine Tracer (%/h)
Fasted0.063 ± 0.0050.051 ± 0.004
Fed0.080 ± 0.0070.066 ± 0.005

In addition to synthesis, it is also possible to measure the Fractional Breakdown Rate (FBR) of muscle protein. One novel method involves infusing a tracer like L-[ring-13C6]phenylalanine to isotopic equilibrium and then monitoring its decay in the arterial blood and muscle intracellular pool. physiology.orgnih.gov The FBR is calculated based on the rate at which unlabeled amino acids released from protein breakdown dilute the intracellular enrichment. physiology.orgnih.gov A study in dogs using this method found an FBR of 0.17 ± 0.02%/h and an FSR of 0.10 ± 0.01%/h. nih.gov Another study in rabbits using a pulse injection of L-[ring-13C6]phenylalanine reported an FBR of 0.233 ± 0.060%/h and an FSR of 0.125 ± 0.036%/h. physiology.org

In cell culture systems, DL-Phenylalanine (ring-13C6) is used to trace metabolic pathways and quantify protein synthesis. By supplementing the culture medium with the labeled amino acid, researchers can track its incorporation into newly synthesized proteins and identify metabolic by-products. pnas.org

A study using Chinese Hamster Ovary (CHO) cells, which are widely used for producing biotherapeutics, employed 13C stable-isotope tracing of various amino acids, including phenylalanine. This research identified 45 secreted by-products and traced their metabolic origins. pnas.org For instance, the breakdown of phenylalanine can lead to the formation of different isomers of tyrosine. pnas.org Such studies are crucial for optimizing cell culture conditions to enhance the production of therapeutic proteins. pnas.org

Furthermore, methods are being developed for the cost-effective production of methyl-labeled proteins in mammalian cells by incorporating 13C methyl-labeled amino acids, which are synthesized de novo. rsc.org This approach is particularly valuable for nuclear magnetic resonance (NMR) studies of large and complex proteins. rsc.org

Protein Turnover Studies in Animal Systems

Protein turnover encompasses both protein synthesis and breakdown, and DL-Phenylalanine (ring-13C6) is a key tracer for studying these dynamics in whole-animal systems.

Whole-body protein turnover can be assessed by monitoring the kinetics of infused DL-Phenylalanine (ring-13C6). These studies provide a comprehensive view of protein metabolism at the organismal level. cipav.org.co The rate of protein turnover is related to the metabolic body size and is generally higher in young, growing animals compared to adults. cipav.org.cocngb.org

A study in senior dogs compared different stable isotope methods, including the use of 13C-Phenylalanine, to determine whole-body protein turnover. plos.orgnih.gov The results indicated that the 13C-Phenylalanine method, evaluated with expired air, showed good correlation with the 13C-Leucine method. plos.orgnih.gov

Table 2: Whole-Body Protein Turnover in Senior Dogs Using Different Isotope Methods
MethodProtein Synthesis (g.kg-0.75.d-1)Protein Breakdown (g.kg-0.75.d-1)
13C-Leucine3.39 ± 0.333.26 ± 0.18
13C-Phenylalanine (Expired Air)Data showed high correlation with 13C-Leucine method
13C-Phenylalanine (Urine)Data available in study
15N-GlycineData available in study

A significant application of DL-Phenylalanine (ring-13C6) is in determining the availability of amino acids from dietary sources. By intrinsically labeling food proteins with the stable isotope, researchers can directly trace the absorption and subsequent appearance of dietary-derived amino acids in the plasma. nih.gov

In one study, lactating cows were infused with L-[ring-d5]phenylalanine to produce intrinsically labeled milk and meat proteins. nih.gov These labeled food products were then consumed by human subjects to investigate the absorption characteristics of amino acids. The study found that the food matrix affected the rate of appearance of the labeled phenylalanine in the plasma. For example, the peak plasma appearance of [d5]phenylalanine was at 30 minutes after consuming whey protein alone, but was delayed to 2 hours when whey protein was part of a larger food matrix. nih.gov This type of research is crucial for understanding how different food sources and processing methods impact protein digestion and amino acid availability. nih.gov

Elucidation of Protein Structure and Conformation using NMR

The use of isotopically labeled amino acids, such as DL-Phenylalanine with a ¹³C-labeled aromatic ring (DL-Phenylalanine (ring-¹³C₆)), is a cornerstone of modern Nuclear Magnetic Resonance (NMR) spectroscopy for studying proteins. This technique provides high-resolution structural and dynamic information that is crucial for understanding protein function. The incorporation of stable isotopes like ¹³C enhances the NMR signal and allows for the application of powerful multi-dimensional NMR experiments to determine protein structures, analyze conformational dynamics, and probe interaction surfaces. acs.orgnih.gov

Selective Amino Acid-Type Labeling for Spectral Simplification

One of the primary challenges in NMR spectroscopy of large proteins is spectral overlap, where numerous signals from different amino acids crowd the spectrum, making individual resonance assignment and interpretation difficult. meihonglab.comresearchgate.netbohrium.com Selective isotope-labeling strategies are employed to overcome this hurdle by simplifying complex spectra. researchgate.netckisotopes.com By incorporating ¹³C-labeled phenylalanine, researchers can specifically observe signals originating from these residues, effectively filtering out the signals from all other amino acid types.

This approach significantly reduces spectral crowding, which is particularly beneficial for the analysis of large proteins. researchgate.net A common method involves growing protein-expressing organisms, like Escherichia coli, in a minimal medium where a specific ¹³C-labeled amino acid, such as ring-¹³C₆-phenylalanine, is supplied. ckisotopes.com The bacteria will incorporate this labeled amino acid directly into the protein structure.

An alternative strategy is "reverse labeling," where the protein is expressed in a medium containing uniformly ¹³C-labeled carbon sources, but an excess of a specific unlabeled amino acid (e.g., natural abundance phenylalanine) is added. ckisotopes.comwhiterose.ac.uknih.gov This results in a uniformly ¹³C-labeled protein where only the phenylalanine residues are unlabeled, causing their signals to disappear from the ¹³C-correlated NMR spectra. whiterose.ac.uknih.gov This method is also effective for simplifying spectra and aiding in the assignment of other residues. The choice between selective labeling and unlabeling often depends on the specific research question and the cost of the isotopic precursors. bohrium.comckisotopes.com

Cell-free protein synthesis (CFPS) systems offer another elegant way to achieve selective labeling. researchgate.netbohrium.com These systems allow for precise control over the amino acid composition, enabling the efficient incorporation of labeled precursors. For instance, using inexpensive ¹³C-labeled precursors like pyruvate (B1213749) in a CFPS system can direct ¹³C labels into specific positions of the aromatic side chains of phenylalanine, tyrosine, and tryptophan. researchgate.netbohrium.com This level of control helps in designing tailored isotope labeling patterns that simplify spectra and are optimized for specific NMR experiments. researchgate.net

Labeling StrategyDescriptionOutcome for Phenylalanine Residues
Selective Labeling Protein is expressed in a minimal medium supplemented with ¹³C-labeled phenylalanine.Only phenylalanine residues are ¹³C-labeled, and their signals are exclusively observed in ¹³C-edited NMR spectra.
Reverse Labeling (Unlabeling) Protein is expressed in a uniformly ¹³C-labeled medium supplemented with unlabeled phenylalanine. whiterose.ac.uknih.govPhenylalanine residues are unlabeled and their signals are absent from ¹³C-edited NMR spectra.
Cell-Free Synthesis Protein is synthesized in vitro using a reaction mixture containing ¹³C-labeled precursors for aromatic amino acids. researchgate.netbohrium.comAllows for specific and efficient ¹³C-labeling of phenylalanine, often with tailored patterns to avoid ¹³C-¹³C couplings. researchgate.net

Assignment of Aromatic Ring Resonances in Proteins

The unambiguous assignment of aromatic ring resonances, particularly those of phenylalanine, is a critical step in protein structure determination. nih.govacs.orgacs.org These aromatic residues are often located in the hydrophobic core of proteins, and their structural data, such as Nuclear Overhauser Effect (NOE) cross-peaks, are vital for defining the protein's architecture. acs.org However, the assignment process is often hampered by poor sensitivity and small chemical shift differences between the aromatic ring carbons and protons, especially for phenylalanine. nih.govacs.orgacs.org

The use of ring-¹³C₆ labeled phenylalanine significantly aids in this process. In uniformly ¹³C-labeled proteins, the aromatic ¹³C signals of phenylalanine, tyrosine, and tryptophan often overlap in a narrow region of the spectrum (approximately 100-160 ppm). meihonglab.comnih.gov By selectively labeling only phenylalanine, the spectral region corresponding to aromatic carbons is greatly simplified, containing only signals from the phenylalanine residues.

Specialized NMR experiments are used to correlate the ¹³C atoms in the aromatic ring with their attached protons. For instance, the [¹³C,¹H]-HSQC (Heteronuclear Single Quantum Coherence) experiment is a powerful tool that generates a spectrum where each peak corresponds to a specific carbon-proton pair in the phenylalanine ring. researchgate.netbohrium.com However, in uniformly labeled samples, the large one-bond ¹³C-¹³C couplings can complicate these spectra. researchgate.net

To address this, researchers have developed regio- and stereoselective labeling schemes. By synthesizing phenylalanine with specific ¹³C labeling patterns (for example, avoiding directly connected ¹³C-¹³H pairs or creating alternating ¹²C-¹³C patterns), the difficulties arising from tightly coupled spin systems can be overcome. nih.govacs.orgacs.org These novel labeling patterns improve sensitivity by eliminating the need for constant-time evolution periods in NMR pulse sequences, which can lead to signal loss. acs.org This approach has been successfully demonstrated for the assignment of aromatic ring signals in proteins like calmodulin. nih.govacs.orgacs.org

Determination of Three-Dimensional Protein Structures in Solution and Solid-State

The data obtained from NMR experiments on proteins labeled with ring-¹³C₆-phenylalanine are crucial for calculating the three-dimensional structure of the protein, both in solution and in the solid state.

In solution NMR , the primary structural information comes from distance restraints derived from the Nuclear Overhauser Effect (NOE). NOEs are observed between protons that are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence. By assigning the aromatic ring resonances of phenylalanine, researchers can identify NOEs between these aromatic protons and other protons throughout the protein. These distance restraints are then used as input for computational algorithms that calculate a family of structures consistent with the experimental data.

In solid-state NMR (ssNMR) , which is used to study non-crystalline or insoluble proteins like membrane proteins and amyloid fibrils, ¹³C labeling is indispensable. nih.govmeihonglab.comacs.org The determination of high-resolution structures by ssNMR relies on measuring distances and torsion angles within the protein. acs.org Proton-driven ¹³C spin diffusion (PDSD) is a robust ssNMR experiment that provides information about internuclear distances. acs.org In a 2D PDSD spectrum of a ¹³C-labeled protein, cross-peaks indicate spatial proximity between carbon atoms. meihonglab.comacs.org

Selective and extensive ¹³C labeling, including the use of ring-¹³C₆-phenylalanine, significantly simplifies ssNMR spectra, reduces line broadening, and allows for the simultaneous measurement of multiple structural constraints. meihonglab.com For example, experiments like dipolar-mediated INADEQUATE can be used to better resolve carbons with similar chemical shifts. meihonglab.com By combining data from various 2D and 3D ssNMR correlation techniques, researchers can perform sequence-specific resonance assignments and obtain the necessary constraints to determine the complete three-dimensional structure of a protein in its solid form. meihonglab.comacs.org

NMR MethodApplication with ¹³C-PhenylalanineType of Structural Information
Solution NMR Used to obtain NOE-based distance restraints involving phenylalanine ring protons.Provides high-resolution 3D structures of soluble proteins in a near-native environment.
Solid-State NMR (ssNMR) Essential for studying insoluble proteins. ¹³C-¹³C correlation experiments (e.g., PDSD) on labeled samples provide distance restraints. nih.govacs.orgDetermines atomic-resolution structures of non-crystalline or aggregated proteins, such as membrane proteins and fibrils. meihonglab.commeihonglab.com

Applications in Cell Culture and Model Organism Studies

Metabolic Tracing in Cellular Systems (e.g., Chinese Hamster Ovary (CHO) cells, plant cell suspensions)

In vitro systems, such as CHO cell and plant cell suspension cultures, provide a simplified and controlled environment to study cellular metabolism. The introduction of DL-Phenylalanine (ring-13C6) into these systems allows for the precise tracking of its incorporation into various metabolic pathways.

Metabolic flux analysis (MFA) using 13C-labeled substrates is a cornerstone for understanding cellular metabolism. In Chinese Hamster Ovary (CHO) cells, which are a primary platform for producing biotherapeutics, comprehensive stable-isotope tracing with compounds like DL-Phenylalanine (ring-13C6) has been instrumental. By culturing CHO cells in a medium where phenylalanine is replaced with its 13C-labeled counterpart, researchers can track the carbon atoms from phenylalanine as they are metabolized and incorporated into various secreted by-products. This methodology allows for the unambiguous identification of metabolites derived directly from phenylalanine.

In plant cell suspensions, such as those of Ginkgo biloba, the addition of phenylalanine to the culture medium has been shown to increase the production of phenolic acids. While these studies often use unlabeled phenylalanine, the use of DL-Phenylalanine (ring-13C6) would allow for a definitive tracing of the carbon backbone from phenylalanine to these valuable secondary metabolites, confirming their biosynthetic origin.

The quantitative data obtained from 13C metabolic flux analysis (13C-MFA) in CHO cells provides deep insights into nutrient utilization and metabolic efficiencies. By measuring the isotopic enrichment in intracellular metabolites and secreted by-products, researchers can calculate the rates of different metabolic pathways. This allows for the characterization of how efficiently CHO cells utilize phenylalanine and other nutrients for growth, protein production, and energy metabolism. Such studies have revealed that enhanced oxidative metabolism is a characteristic of high-producing CHO cell lines. Understanding these metabolic phenotypes is crucial for optimizing cell culture conditions and engineering cell lines for improved production of therapeutic proteins.

The table below summarizes key findings from metabolic tracing studies in CHO cells.

Cell LineKey FindingImplication
Chinese Hamster Ovary (CHO)Identification of phenylalanine-derived metabolic by-products.Understanding of cellular metabolism and waste product formation.
Chinese Hamster Ovary (CHO)Correlation between enhanced oxidative metabolism and high productivity.Provides targets for metabolic engineering to improve biotherapeutic production.

Investigation of Phenylalanine Metabolism in Animal Models

Animal models provide a systemic context for studying metabolism that cannot be replicated in cell culture. DL-Phenylalanine (ring-13C6) is a key tool in these in vivo investigations.

Phenylketonuria (PKU) is an inherited metabolic disorder characterized by the inability to properly metabolize phenylalanine. Mouse models of PKU are essential for understanding the pathophysiology of the disease and for testing potential therapies. The use of stable isotope tracers like L-[1-¹³C] phenylalanine in these models allows for the in vivo assessment of whole-body phenylalanine metabolism. For instance, the L-[1-¹³C] phenylalanine breath test is a minimally invasive method used to examine in vivo phenylalanine metabolism in children with PKU who are responsive to sapropterin (B162354) therapy. This test measures the amount of ¹³CO₂ produced, which is an indicator of phenylalanine oxidation.

DL-Phenylalanine (ring-13C6) and other isotopically labeled forms of phenylalanine are extensively used to measure protein synthesis rates and amino acid kinetics in a variety of animal models. In rodents, these tracers have been used to investigate the effects of different physiological and pathological conditions on protein metabolism.

Studies in larger animal models, such as lactating dairy cows and pigs, have also benefited from the use of 13C-labeled phenylalanine. In dairy cows, for example, [1-13C]phenylalanine has been used to develop isotope dilution models to understand the partitioning of phenylalanine and tyrosine uptake by the liver. These studies are crucial for optimizing the nutrition of high-producing animals. In pigs, stable isotopes of phenylalanine have been used to study the effects of sepsis on whole-body protein breakdown and membrane transport of amino acids.

The following table presents representative data on whole-body protein breakdown in a pig model of sepsis.

ConditionWhole Body Protein Breakdown (nmol·kg⁻¹·min⁻¹)
Healthy3,378 ± 103
Sepsis4,333 ± 160

Recent advancements in mass spectrometry imaging (MSI) have enabled the spatiotemporal tracing of metabolites in tissues. In a study using a mouse model of non-small cell lung carcinoma, L-[ring-13C6]-phenylalanine was used to map its distribution and conversion to L-[ring-13C6]-tyrosine within the tumor tissue over time. The results showed that the highest abundance of the labeled phenylalanine was detected in the tumor tissue 10 minutes after injection, with levels decreasing progressively. This technique provides unprecedented detail on the spatial heterogeneity of amino acid metabolism within a tumor and its microenvironment, opening new avenues for understanding cancer metabolism and developing targeted therapies. The study found that the labeled phenylalanine and its metabolite, tyrosine, were more abundant in viable tumor regions compared to non-viable regions.

Enzyme Mechanism Elucidation in Recombinant Systems

Recombinant systems, where a specific enzyme is overexpressed in a host organism like Escherichia coli, provide a clean and controlled environment to study its function. DL-Phenylalanine (ring-13C6) is instrumental in this context for dissecting catalytic mechanisms and substrate interactions.

The Kinetic Isotope Effect (KIE) is a powerful method used to determine the rate-limiting step of an enzyme-catalyzed reaction. researchgate.net This effect arises from the fact that heavier isotopes, such as ¹³C, form stronger covalent bonds than their lighter ¹²C counterparts. Consequently, a reaction step that involves the breaking of a bond to the ¹³C-labeled carbon atom will proceed more slowly.

Table 1: Interpretation of Kinetic Isotope Effects (KIEs) in Enzyme Mechanism Studies. This table illustrates how different KIE values, obtained by comparing reaction rates with unlabeled phenylalanine and DL-Phenylalanine (ring-13C6), can be interpreted to understand the rate-limiting steps of an enzymatic reaction.

DL-Phenylalanine (ring-13C6) serves as an unambiguous tracer to confirm that an enzyme specifically binds and metabolizes phenylalanine. When the ¹³C-labeled compound is introduced into a recombinant system, the isotopic signature acts as a tag that can be followed using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Researchers can monitor the depletion of the DL-Phenylalanine (ring-13C6) substrate and the appearance of product molecules that contain the ¹³C₆-ring. This confirms that the enzyme is directly responsible for the conversion. Furthermore, this method is invaluable for identifying all the products generated from phenylalanine by a newly characterized enzyme, thereby fully defining its substrate specificity and the scope of its catalytic activity. For instance, mass spectrometry imaging has been used to track the conversion of L-[ring-¹³C₆]-Phenylalanine into its metabolite, L-[ring-¹³C₆]-Tyrosine, in biological tissues, showcasing the power of this technique to trace metabolic pathways. nih.govnih.gov

Table 2: Using DL-Phenylalanine (ring-13C6) to Determine Enzyme Specificity. This table provides hypothetical scenarios demonstrating how the ¹³C₆-labeled substrate can be used as a tracer to confirm and discover the specific reactions catalyzed by different enzymes.

Biotechnological Applications and Metabolic Engineering

In biotechnology, microorganisms are often engineered to become "cell factories" for the production of valuable chemicals, such as amino acids, pharmaceuticals, and biofuels. DL-Phenylalanine (ring-13C6) is a key tool in the field of metabolic engineering for optimizing these cellular production lines.

The primary application of DL-Phenylalanine (ring-13C6) in this area is for ¹³C-Metabolic Flux Analysis (¹³C-MFA). vanderbilt.edufrontiersin.org This powerful technique allows researchers to map the flow of carbon atoms through the complex network of metabolic pathways within a cell. semanticscholar.org By providing the cell factory with a ¹³C-labeled carbon source, such as ¹³C-glucose, and analyzing the pattern of ¹³C incorporation into amino acids like phenylalanine, engineers can quantify the "flux" or rate of every reaction in the central metabolism. researchgate.net

This analysis reveals the efficiency of the production pathway and, critically, identifies any metabolic "bottlenecks" where the flow of carbon is restricted or diverted into undesirable side-products. uh.edu For example, if the goal is to maximize phenylalanine production, ¹³C-MFA can determine what percentage of the initial carbon source is successfully channeled into the phenylalanine synthesis pathway versus being lost to other pathways. This quantitative data is essential for making rational, targeted genetic modifications—such as overexpressing an underperforming enzyme or knocking out a competing pathway—to debottleneck the process and enhance the yield of the desired product. vanderbilt.edunih.gov

Table 3: Application of ¹³C-Metabolic Flux Analysis (MFA) in Guiding Metabolic Engineering. This table shows how quantitative data from ¹³C-MFA studies can directly inform genetic engineering strategies to improve the efficiency and output of a microbial cell factory designed to produce phenylalanine or its derivatives.

Compound Reference Table

Emerging Research Frontiers and Methodological Advancements

Integration of DL-PHENYLALANINE (RING-13C6) Tracing with Multi-Omics Data (e.g., transcriptomics, proteomics)

The integration of data from DL-PHENYLALANINE (RING-13C6) tracing with other 'omics' disciplines, such as transcriptomics and proteomics, offers a more holistic understanding of cellular physiology. While each 'omic' layer provides a snapshot of a specific level of biological regulation (genes, proteins, metabolites), their combination allows for a systems-level view that connects genetic information to functional metabolic output.

Metabolic flux analysis (MFA) using 13C-labeled tracers provides a direct measure of the 'fluxome,' which is considered the most physiologically relevant description of metabolic activity. 13cflux.net This functional data often cannot be sufficiently captured by profiling transcripts, proteins, or unlabeled metabolites alone due to complex post-transcriptional and post-translational regulation. 13cflux.net For instance, a study investigating phenylalanine metabolism in non-small cell lung carcinoma used L-[ring-13C6]-Phenylalanine in conjunction with mass spectrometry imaging (MSI) to map the spatial and temporal distribution of the tracer and its conversion to L-[ring-13C6]-Tyrosine. nih.govnih.gov This metabolomic approach revealed that the labeled amino acids had higher abundances in viable tumor regions compared to non-viable areas, providing a functional readout of localized metabolic activity. nih.govnih.gov

To bridge the gap between metabolic function and its genetic underpinnings, advanced modeling approaches have been developed. One such method is parsimonious 13C MFA (p13CMFA), which seamlessly integrates gene expression data with 13C tracing measurements. plos.org This approach runs a secondary optimization within the solution space defined by the 13C data to identify the flux distribution that is most consistent with the transcriptomic profile, thereby refining the accuracy of the metabolic map. plos.org By correlating the observed flux through phenylalanine pathways with the expression levels of relevant genes and the abundance of corresponding enzymes, researchers can build more comprehensive models of metabolic regulation and identify key control points.

Study FocusTracerKey 'Omics' IntegrationResearch Finding
Non-Small Cell Lung CarcinomaL-[ring-13C6]-PhenylalanineMetabolomics (MSI)Higher abundance of 13C6-Phe and its metabolite 13C6-Tyr in viable tumor regions, indicating localized metabolic activity. nih.govnih.gov
General 13C MFA13C-labeled substratesTranscriptomicsDevelopment of p13CMFA, a method to integrate gene expression data to refine flux calculations and select the most probable metabolic state. plos.org

Development of Novel Biosynthetic Pathways for Isotope Labeling

The production of DL-PHENYLALANINE (RING-13C6) and other specifically labeled amino acids is critical for their application in research. Advances in synthetic biology and metabolic engineering have led to novel and more efficient methods for their biosynthesis, complementing traditional chemical synthesis routes.

A primary strategy involves engineering microorganisms, such as Escherichia coli, to overproduce labeled phenylalanine. The natural biosynthesis of aromatic amino acids occurs via the shikimate pathway. youtube.com This pathway can be manipulated to enhance the production of desired compounds. For example, researchers have developed methods for the inexpensive bacterial production of site-specific isotopically labeled phenylalanine by growing engineered bacteria in media containing a 13C-labeled carbon source like 2-13C-glycerol. nih.gov Placing the necessary biosynthetic genes on a plasmid allows for straightforward modification and optimization of the production pathway. nih.gov

Another powerful approach involves inhibiting the native biosynthetic pathway to force the incorporation of an externally supplied, labeled analog. The addition of N-(phosphonomethyl)glycine (glyphosate), an inhibitor of the shikimate pathway enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), effectively shuts down the de novo synthesis of aromatic amino acids. nih.govresearchgate.net This allows for high-level incorporation of custom-synthesized, 13C-labeled phenylalanine precursors provided in the growth medium. nih.govresearchgate.net These strategies are crucial for applications in protein NMR, where specific labeling patterns are required to study protein structure and dynamics. nih.gov

These biosynthetic methods offer several advantages over purely chemical synthesis, including lower costs, stereospecificity, and the ability to generate complex labeling patterns by simply changing the 13C-labeled substrate fed to the microbial culture. nih.gov

Labeling StrategyOrganism/SystemKey InnovationOutcome
Engineered BiosynthesisE. coliUse of plasmid-based phenylalanine biosynthesis genes with 2-13C-glycerol as a carbon source. nih.govInexpensive and efficient production of site-specific 13C-labeled phenylalanine. nih.gov
Pathway InhibitionE. coliAddition of glyphosate (B1671968) to inhibit the native shikimate pathway. nih.govresearchgate.netHigh-level incorporation (>95%) of externally supplied labeled phenylalanine analogs into recombinant proteins. nih.govnih.gov
Artificial PathwaysMicrobial SystemsDesign of novel, succinct heterologous routes to bypass lengthy native pathways and feedback regulation. researchgate.netPotential to improve production yields of L-phenylalanine and other amino acids. researchgate.net

Advancements in Quantitative Modeling of Metabolic Flux

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying intracellular reaction rates. creative-proteomics.com By tracking the incorporation of 13C atoms from a labeled substrate like DL-PHENYLALANINE (RING-13C6) or, more commonly, a central carbon source like glucose, into various metabolites, 13C-MFA provides a detailed map of cellular metabolism. nih.govmaranasgroup.com The measured distribution of 13C isotopes is fed into mathematical models that solve for the flux values that best explain the observed labeling patterns. nih.govfrontiersin.org

Recent advancements have focused on expanding the scale and accuracy of these models. Computational frameworks are now capable of performing isotopic label tracing on large-scale networks, encompassing hundreds of fluxes and metabolites. nih.govmaranasgroup.com This allows for a more comprehensive analysis than earlier models that focused only on central carbon metabolism.

Furthermore, sophisticated analytical techniques and modeling algorithms are improving the resolution of flux analysis. For example, serial 13C-based flux analysis was used to monitor the metabolic state of an L-phenylalanine-producing E. coli strain over time during industrial-like fermentation. nih.gov This dynamic approach identified a high rate of conversion from phosphoenolpyruvate (B93156) (PEP) to pyruvate (B1213749) (PYR) as a key reason for a decline in phenylalanine yield, pinpointing a specific target for future metabolic engineering. nih.gov

The development of methods like parsimonious 13C MFA (p13CMFA) represents another significant step forward. By applying a secondary optimization principle—such as the minimization of total reaction flux—p13CMFA can identify a single, optimal flux distribution from a range of mathematically equivalent solutions, thus reducing ambiguity in the model output. plos.org These modeling advancements are making 13C-MFA an increasingly powerful tool for systems biology and metabolic engineering. 13cflux.net

Microfluidic and Miniaturized Systems for Labeled Compound Analysis

The emergence of microfluidics and lab-on-a-chip (LoC) technology is creating new possibilities for the synthesis and analysis of isotopically labeled compounds. These miniaturized systems offer precise control over reaction conditions, reduce the consumption of expensive reagents, and have the potential to integrate multiple processes onto a single device.

While applications directly involving DL-PHENYLALANINE (RING-13C6) are still emerging, related research demonstrates the platform's potential. For instance, a microfluidic device has been successfully developed for the efficient production of 13C-hyperpolarized fumarate (B1241708). acs.org Hyperpolarization dramatically increases the NMR signal of the 13C nucleus, but the effect is short-lived. The LoC device enables the rapid synthesis and use of these valuable tracers, which is difficult to achieve in batch-mode operations. acs.org This technology is particularly relevant for studies involving live cell cultures within the microfluidic device, allowing for a steady supply of freshly prepared labeled metabolites.

Similarly, microfluidic systems have been effectively used for the radiosynthesis of compounds labeled with short-lived positron emitters like 13N. researchgate.net These studies show that microfluidics can achieve higher radiochemical conversions compared to conventional methods. The principles demonstrated—precise fluid control, rapid reaction times, and reduced reagent volumes—are all directly applicable to the synthesis and analysis of 13C-labeled compounds like phenylalanine, paving the way for integrated systems that combine tracer synthesis, cell culture, and metabolic analysis in a single, miniaturized platform.

Computational Chemistry and Theoretical Studies (e.g., DFT) Applied to Phenylalanine Reactions

Computational chemistry provides powerful tools for investigating the fundamental properties of molecules like phenylalanine at an atomic level. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the electronic structure, geometry, and vibrational frequencies of phenylalanine and to study its reaction mechanisms. gelisim.edu.trresearchgate.net

Theoretical studies using DFT can accurately predict the conformational landscape of phenylalanine, identifying the various low-energy structures the molecule can adopt. nih.gov This is crucial for interpreting experimental data from techniques like infrared and microwave spectroscopy. DFT calculations have also been employed to investigate the self-assembly of phenylalanine molecules into nanostructures, comparing the energetics of different arrangements to understand the stabilizing factors involved. researchgate.net

In the context of spectroscopy and photochemistry, composite computational protocols that combine DFT with other methods (like CC2) have been developed to calculate the excitation energies of phenylalanine-containing peptides with high accuracy. mdpi.com These theoretical models are essential for understanding the dynamics of proteins in their excited states. By providing a detailed, atomistic view, computational studies complement experimental tracing work. They can help to understand the intrinsic chemical properties of DL-PHENYLALANINE (RING-13C6) and predict how isotopic substitution might subtly influence its reactivity and spectroscopic signatures, thereby aiding in the interpretation of complex experimental results.

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